molecular formula C14H21NO3 B6352571 Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate CAS No. 93760-43-1

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate

Cat. No.: B6352571
CAS No.: 93760-43-1
M. Wt: 251.32 g/mol
InChI Key: RJICAECPQZFQTD-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate: is an organic compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol This compound features a complex structure that includes a methoxyphenyl group, an ethylamino group, and a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the reaction of 4-methoxyphenylacetic acid with 2-amino-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves esterification with methanol to yield the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

  • Methyl 3-{2-(4-methoxyphenyl)ethylamino}-2-methylpropanoate
  • 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Comparison: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is unique due to its specific structural features, such as the presence of both an ethylamino group and a methoxyphenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(14(16)18-3)10-15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJICAECPQZFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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